![molecular formula C11H17NO3S B13242360 4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine](/img/structure/B13242360.png)
4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine is an organic compound with the molecular formula C₁₁H₁₇NO₃S It is characterized by the presence of a furan ring, a methanesulfonyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine typically involves the following steps:
Formation of the Furan-2-ylmethanesulfonyl Chloride: This is achieved by reacting furan-2-ylmethanol with chlorosulfonic acid under controlled conditions to form furan-2-ylmethanesulfonyl chloride.
Reaction with Piperidine: The furan-2-ylmethanesulfonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-{[(Furan-2-yl)methyl]methyl}piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine involves its interaction with specific molecular targets. The furan ring and methanesulfonyl group are key functional groups that contribute to its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(Furan-2-yl)methyl]sulfamoyl}benzoic acid
- 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
Comparison
Compared to similar compounds, 4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine is unique due to the presence of both a piperidine ring and a methanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H17NO3S |
|---|---|
Poids moléculaire |
243.32 g/mol |
Nom IUPAC |
4-(furan-2-ylmethylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C11H17NO3S/c13-16(14,9-11-2-1-7-15-11)8-10-3-5-12-6-4-10/h1-2,7,10,12H,3-6,8-9H2 |
Clé InChI |
IKILZWZAKAJDCG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CS(=O)(=O)CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13242283.png)
![(1H-Imidazol-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13242289.png)

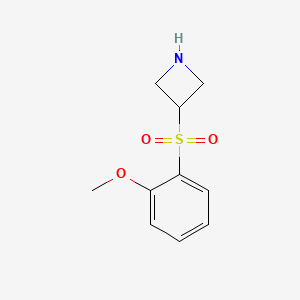
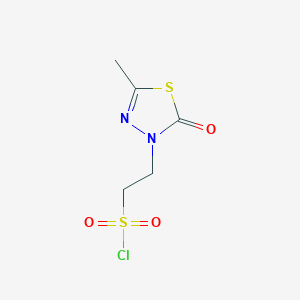
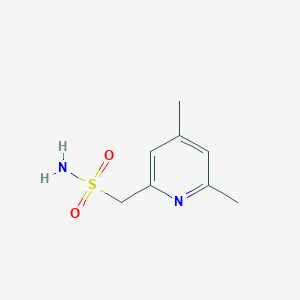
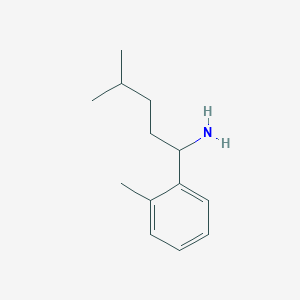
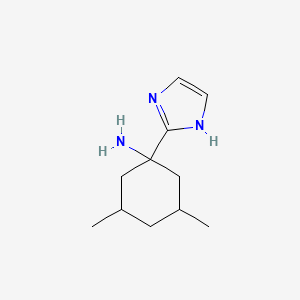
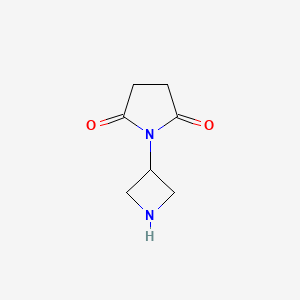
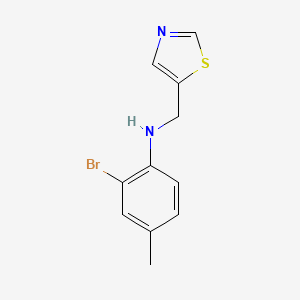
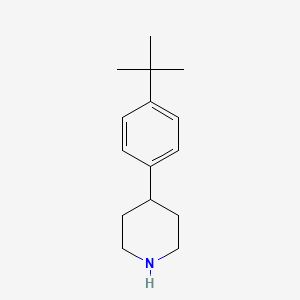
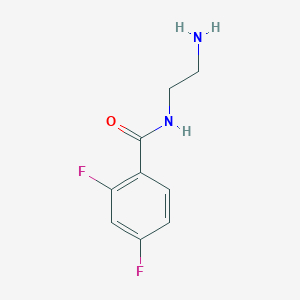
![Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13242356.png)
